molecular formula C17H15ClN4S B5848224 4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5848224
M. Wt: 342.8 g/mol
InChI Key: DRPJYVLMAYHOIJ-UHFFFAOYSA-N
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Description

4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not well understood. However, it is believed to act as a chelating agent due to the presence of multiple nitrogen and sulfur atoms in its structure. The compound has been shown to form stable complexes with various metal ions, which can be used for various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. However, it has been reported to exhibit low toxicity and has been used in various lab experiments without any adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments include its ability to form stable complexes with various metal ions, its low toxicity, and its potential applications in the synthesis of novel materials. However, its limitations include its complex synthesis process and limited information on its biochemical and physiological effects.

Future Directions

There are several future directions for the use of 4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in scientific research. One potential direction is the development of novel metal-organic frameworks using this compound as a ligand. Another direction is the investigation of its potential applications in catalysis and gas storage. Further research is also needed to understand its exact mechanism of action and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a complex process that involves several steps. One of the widely used methods for the synthesis of this compound is the Huisgen 1,3-dipolar cycloaddition reaction. In this method, 4-azido-3-nitropyridine is reacted with allylthiol and 3-chlorobenzyl bromide in the presence of a catalyst to yield the desired product.

Scientific Research Applications

4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has shown potential applications in various scientific research fields. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have gained significant attention in recent years due to their potential applications in gas storage, separation, and catalysis. The use of 4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine as a ligand in the synthesis of MOFs has resulted in the development of novel materials with improved properties.

properties

IUPAC Name

4-[5-[(3-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c1-2-10-22-16(14-6-8-19-9-7-14)20-21-17(22)23-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPJYVLMAYHOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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